molecular formula C42H48N5O8P B12089851 3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite

3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite

Cat. No.: B12089851
M. Wt: 781.8 g/mol
InChI Key: DSMGBIHVUNIYKC-UHFFFAOYSA-N
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Description

3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite is a specialized nucleoside analog used in the synthesis of modified oligonucleotides. This compound is particularly significant in the field of molecular biology and medicinal chemistry due to its unique structural properties and its role in the development of therapeutic agents and diagnostic tools.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside precursor. The process includes protection and deprotection steps to ensure the selective modification of the nucleoside. Common synthetic routes involve the use of protecting groups such as dimethoxytrityl (DMT) for the hydroxyl groups and cyanoethyl (CE) for the phosphoramidite group .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process often involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphate triesters, while substitution reactions can produce a wide range of modified nucleosides .

Scientific Research Applications

3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite involves its incorporation into oligonucleotides, where it can modify the structure and function of the resulting nucleic acid. The compound targets specific nucleic acid sequences, allowing for precise genetic modifications. The pathways involved include the inhibition of nucleic acid replication and transcription, making it a powerful tool in gene therapy and molecular diagnostics .

Comparison with Similar Compounds

Similar Compounds

  • 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite
  • 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-amino-7-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-3,7-dihydro

Uniqueness

Compared to similar compounds, 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite offers unique advantages in terms of stability and specificity. Its structural modifications allow for enhanced binding affinity and selectivity towards target nucleic acid sequences, making it particularly valuable in therapeutic and diagnostic applications .

Properties

Molecular Formula

C42H48N5O8P

Molecular Weight

781.8 g/mol

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,7-dioxo-8H-pyrido[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C42H48N5O8P/c1-28(2)47(29(3)4)56(53-24-10-23-43)55-36-25-39(46-26-30-13-22-38(48)44-40(30)45-41(46)49)54-37(36)27-52-42(31-11-8-7-9-12-31,32-14-18-34(50-5)19-15-32)33-16-20-35(51-6)21-17-33/h7-9,11-22,26,28-29,36-37,39H,10,24-25,27H2,1-6H3,(H,44,45,48,49)

InChI Key

DSMGBIHVUNIYKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O

Origin of Product

United States

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